Pyridoxine 4,5-dicaprylate
CAS No.: 749-99-5
Cat. No.: VC18457861
Molecular Formula: C24H39NO5
Molecular Weight: 421.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 749-99-5 |
|---|---|
| Molecular Formula | C24H39NO5 |
| Molecular Weight | 421.6 g/mol |
| IUPAC Name | [5-(hydroxymethyl)-2-methyl-3-octanoyloxypyridin-4-yl]methyl octanoate |
| Standard InChI | InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3 |
| Standard InChI Key | IVCPRWHRGQGMPM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Pyridoxine 3,5-dicaprylate is a diester formed by the esterification of pyridoxine’s hydroxyl groups at positions 3 and 5 with caprylic acid (C₈H₁₆O₂). The parent pyridoxine structure consists of a pyridine ring substituted with hydroxymethyl, methyl, and hydroxyl groups. Esterification at the 3- and 5-positions replaces two hydroxyl groups with capryloyloxy moieties, resulting in a highly lipophilic molecule . The 2D structure (PubChem CID: 76961871) confirms this configuration, while 3D conformational analysis remains challenging due to the compound’s flexibility .
Table 1: Key Chemical Identifiers
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyridoxine 3,5-dicaprylate typically involves a two-step esterification process. Pyridoxine reacts with caprylic acid chloride or anhydride under controlled conditions, often using catalysts like dimethylaminopyridine (DMAP) to enhance reactivity. Purification via recrystallization or chromatography yields the final product with >98% purity .
Analytical Confirmation
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structural integrity. HPLC purity exceeds 97% (TCI Europe), while ¹H-NMR spectra exhibit characteristic peaks for the capryloyloxy methylene (δ 4.2–4.4 ppm) and pyridine ring protons (δ 7.8–8.2 ppm) .
Physical and Chemical Properties
Solubility and Stability
Pyridoxine 3,5-dicaprylate exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . Its lipophilicity (LogP ≈ 5.2) enhances membrane permeability, making it suitable for lipid-based drug delivery systems. Storage at <15°C in airtight containers is recommended to prevent hydrolysis .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 72°C, consistent with its crystalline nature . Thermal decomposition occurs above 200°C, yielding pyridoxine and caprylic acid derivatives.
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